Methyl 2-chloro-3-methoxybutanoate
Description
Methyl 2-chloro-3-methoxybutanoate (CAS: 26839-90-7, IUPAC: methyl (2S,3R)-2-chloro-3-methoxybutanoate) is a chiral ester featuring a chlorine atom at the C2 position and a methoxy group at the C3 position of a butanoate backbone . The compound’s 95% purity () suggests its utility in precision-driven research, though specific applications remain undocumented in the evidence.
Properties
IUPAC Name |
methyl 2-chloro-3-methoxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZMONLMUQDBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134220-14-7 | |
| Record name | methyl 2-chloro-3-methoxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-methoxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 2-chloro-3-methoxybutanol with methanol and a dehydrating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-methoxybutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted butanoates.
Oxidation: Formation of 2-chloro-3-methoxybutanoic acid or corresponding aldehydes.
Reduction: Formation of 2-chloro-3-methoxybutanol.
Scientific Research Applications
Methyl 2-chloro-3-methoxybutanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of potential drug candidates.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-methoxybutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester and methoxy groups participate in oxidation and reduction reactions. These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Methyl 2-Amino-3-Methylbutanoate Hydrochloride (CAS: 5619-05-6) Structure: Features an amino group at C2 and a methyl group at C3, forming a hydrochloride salt. Reactivity: The amino group enables nucleophilic reactions (e.g., peptide coupling), contrasting with the chloro group in the target compound, which acts as a leaving group in substitution reactions. Applications: Used in peptide synthesis (e.g., valine derivatives) .
Methyl (S)-2-(Ethylamino)-3,3-Dimethylbutanoate Hydrochloride Structure: Ethylamino substituent at C2 and dimethyl groups at C3/C3. Synthesis: Produced via reductive amination (benzaldehyde/NaBH(OAc)₃) followed by hydrogenolysis . Reactivity: The ethylamino group facilitates salt formation (hydrochloride), enhancing solubility in polar solvents compared to the target compound’s methoxy group .
Methyl 3-Arylamino-2-Benzoylaminobut-2-Enoate Structure: Aromatic and enamine substituents. Reactivity: Undergoes cyclization with polyphosphoric acid (PPA) to form heterocycles (e.g., oxazoloquinolines) . Contrast: The conjugated enamine system enables cyclization, whereas the target’s chloro and methoxy groups favor substitution or elimination.
Physical and Chemical Properties
Stereochemical Considerations
The (2S,3R) configuration of the target compound distinguishes it from racemic analogs like Methyl 2-amino-3-methylbutanoate hydrochloride (DL-form) . Stereospecificity influences biological activity and synthetic utility; for example, in , the (2S)-configured ethylamino ester is synthesized with 88% yield, highlighting the role of chirality in reaction efficiency .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl 2-chloro-3-methoxybutanoate?
- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For example, in analogous esterification reactions, sodium triacetoxyhydroborate is used for reductive amination under inert atmospheres to prevent side reactions . Temperature control (e.g., 60°C for 27 hours in THF) and stoichiometric ratios (e.g., 2:1 molar excess of trifluoroethylating agents) are critical for maximizing yield . Post-reaction workup, such as acid quenching and solvent evaporation under reduced pressure, ensures product stability .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Proton NMR (e.g., δ 3.79 ppm for methoxy groups) and carbon NMR resolve structural features like chloro and methoxy substituents .
- LCMS/HPLC : Retention times and mass spectra confirm purity and molecular weight .
- Column Chromatography : C18 reverse-phase or silica gel columns (e.g., hexane/ethyl acetate gradients) separate polar byproducts .
Q. How can researchers address hygroscopicity or instability during purification?
- Methodological Answer : Use anhydrous solvents (e.g., dichloroethane) and inert atmospheres during reactions to minimize hydrolysis . Rapid concentration under reduced pressure and storage in desiccators with inert gas (N₂/Ar) preserves product integrity. For hygroscopic intermediates, lyophilization or azeotropic drying with toluene may be employed .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in this compound derivatives?
- Methodological Answer : Stereochemistry is influenced by reaction pathways. For example, reductive amination with sodium triacetoxyhydroborate favors retention of configuration due to its selectivity for imine intermediates . Computational modeling (DFT calculations) can predict transition states, while X-ray crystallography (via SHELXL ) validates stereochemical assignments. Contradictions between predicted and observed configurations may arise from solvent polarity or competing reaction pathways, necessitating mechanistic reinvestigation .
Q. How do competing reaction pathways (e.g., elimination vs. substitution) impact the synthesis of this compound?
- Methodological Answer :
- Nucleophilic Substitution : Chloro groups may undergo SN2 displacement if steric hindrance is low, requiring bulky bases (e.g., DIPEA) to suppress elimination .
- Elimination : Elevated temperatures or polar aprotic solvents (e.g., DMF) can promote β-elimination. Kinetic studies (e.g., varying temperature/pH) and monitoring via TLC/GC-MS help identify dominant pathways .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in congested spectral regions (e.g., methoxy vs. ester carbonyl environments) .
- Isotopic Labeling : Incorporation of ¹³C or ²H at specific positions clarifies ambiguous assignments .
- Cross-Validation : Compare data with computational predictions (e.g., Gaussian NMR shielding tensors) to identify outliers caused by solvent effects or impurities .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT/Molecular Dynamics : Simulate reaction coordinates (e.g., transition states for nucleophilic attack) to predict regioselectivity .
- Docking Studies : Model interactions with enzymes or catalysts to design asymmetric syntheses .
- Contradiction Analysis : Discrepancies between computational and experimental yields may arise from solvent effects or unaccounted intermediates, requiring iterative refinement of models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
